Ethyl 4-amino-2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate: is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-fluoroaniline with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate under controlled conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities .
Biology: In biological research, ethyl 4-amino-2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .
Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of a wide range of products .
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
- Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-(phenylthio)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-(benzylthio)pyrimidine-5-carboxylate
Uniqueness: Ethyl 4-amino-2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate is unique due to the presence of the 2-fluorophenyl group, which imparts specific chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C15H15FN4O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-amino-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15FN4O3S/c1-2-23-14(22)9-7-18-15(20-13(9)17)24-8-12(21)19-11-6-4-3-5-10(11)16/h3-7H,2,8H2,1H3,(H,19,21)(H2,17,18,20) |
InChI Key |
XFJPAYWBRJGHID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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